

Spectroscopic Data of 3-Bromo-4-Fluorophenol: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: **3-Bromo-4-Fluorophenol**

Cat. No.: **B1273239**

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This in-depth technical guide provides a detailed analysis of the spectroscopic data for **3-bromo-4-fluorophenol**, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive exploration of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics of this compound. The guide emphasizes the causal relationships behind the observed spectral features, providing a framework for both prediction and empirical verification.

Introduction

3-Bromo-4-fluorophenol (CAS No: 27407-11-0) is a substituted aromatic compound with a molecular formula of C_6H_4BrFO . Its utility in the synthesis of pharmaceuticals and other high-value chemical entities necessitates a thorough understanding of its structural and electronic properties. Spectroscopic techniques such as NMR and IR are indispensable tools for the structural elucidation and quality control of this compound. This guide presents a detailed, predicted spectroscopic profile of **3-bromo-4-fluorophenol**, grounded in the fundamental principles of spectroscopy and supported by comparative data from analogous compounds.

Molecular Structure and Spectroscopic Overview

The arrangement of the hydroxyl, bromine, and fluorine substituents on the phenol ring dictates the electronic environment of each atom, giving rise to a unique spectroscopic fingerprint. The interplay of inductive and resonance effects of these substituents is key to interpreting the NMR and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ^1H and ^{13}C NMR spectra of **3-bromo-4-fluorophenol** are discussed in detail below. These predictions are based on established substituent effects on the chemical shifts of benzene derivatives.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

^1H NMR Spectroscopy

The ^1H NMR spectrum of **3-bromo-4-fluorophenol** is expected to show three distinct signals in the aromatic region for the ring protons and one signal for the hydroxyl proton. The chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing halogen substituents.

Predicted ^1H NMR Data (in CDCl_3 , at 500 MHz)

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)
H-2	~ 7.25	Doublet of doublets (dd)	$J(\text{H}2-\text{H}6) \approx 2.5$ Hz, $J(\text{H}2-\text{F}) \approx 4.5$ Hz
H-5	~ 6.90	Doublet of doublets (dd)	$J(\text{H}5-\text{H}6) \approx 8.5$ Hz, $J(\text{H}5-\text{F}) \approx 8.5$ Hz
H-6	~ 7.10	Triplet of doublets (td) or Multiplet (m)	$J(\text{H}6-\text{H}5) \approx 8.5$ Hz, $J(\text{H}6-\text{H}2) \approx 2.5$ Hz, $J(\text{H}6-\text{F}) \approx 8.5$ Hz
-OH	~ 5.0 - 6.0	Broad singlet	-

Rationale for ^1H NMR Predictions:

- H-2: This proton is ortho to the bromine atom and meta to the hydroxyl group. The deshielding effect of the bromine and the weak shielding from the hydroxyl group place its chemical shift downfield. It will appear as a doublet of doublets due to coupling with H-6 (meta coupling) and the fluorine atom.

- H-5: This proton is ortho to the fluorine atom and meta to the bromine. The strong shielding from the fluorine and weaker deshielding from the bromine will shift this proton upfield. It will be split into a doublet of doublets by coupling to H-6 (ortho coupling) and the fluorine atom.
- H-6: This proton is ortho to the hydroxyl group and para to the bromine. The shielding from the hydroxyl group will move this signal upfield relative to benzene. It will exhibit complex splitting due to coupling with H-2 (meta coupling), H-5 (ortho coupling), and the fluorine atom.
- -OH: The chemical shift of the hydroxyl proton is variable and concentration-dependent. It typically appears as a broad singlet.^[8]

Visualization of ^1H NMR Couplings

Caption: Predicted ^1H - ^1H and ^1H - ^{19}F coupling interactions in **3-Bromo-4-fluorophenol**.

^{13}C NMR Spectroscopy

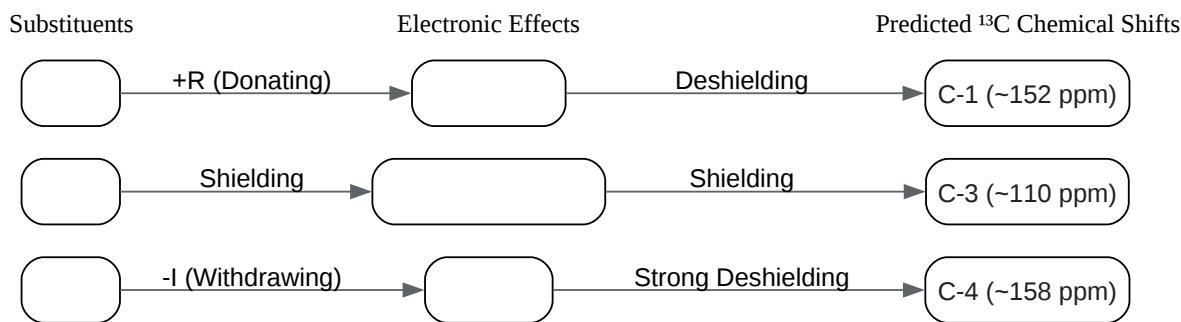
The proton-decoupled ^{13}C NMR spectrum of **3-bromo-4-fluorophenol** is expected to display six distinct signals for the aromatic carbons, as there are no elements of symmetry in the molecule. The chemical shifts are significantly affected by the electronegativity and resonance effects of the substituents.^{[9][10][11]}

Predicted ^{13}C NMR Data (in CDCl_3 , at 125 MHz)

Carbon	Predicted Chemical Shift (δ , ppm)
C-1 (-OH)	~ 152
C-2	~ 125
C-3 (-Br)	~ 110
C-4 (-F)	~ 158 (d, $J(\text{C-F}) \approx 245$ Hz)
C-5	~ 118 (d, $J(\text{C-F}) \approx 20$ Hz)
C-6	~ 116 (d, $J(\text{C-F}) \approx 5$ Hz)

Rationale for ^{13}C NMR Predictions:

- C-1 (-OH): The carbon attached to the hydroxyl group is deshielded and will appear at a lower field.
- C-2: This carbon is adjacent to the bromine- and hydroxyl-bearing carbons.
- C-3 (-Br): The carbon directly bonded to bromine is shielded due to the "heavy atom effect".
- C-4 (-F): The carbon bonded to the highly electronegative fluorine atom will be significantly deshielded and will appear as a doublet with a large one-bond carbon-fluorine coupling constant.
- C-5: This carbon is ortho to the fluorine, resulting in a downfield shift and a significant two-bond carbon-fluorine coupling.
- C-6: This carbon is meta to the fluorine, showing a smaller three-bond carbon-fluorine coupling.

Visualization of Substituent Effects on ^{13}C Chemical Shifts[Click to download full resolution via product page](#)

Caption: Influence of substituent electronic effects on key ^{13}C NMR chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of **3-bromo-4-fluorophenol** will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. The spectrum can be divided into the functional group region ($4000\text{-}1500\text{ cm}^{-1}$) and the fingerprint region ($1500\text{-}400\text{ cm}^{-1}$).[\[8\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Predicted IR Absorption Bands

Wavenumber (cm^{-1})	Vibration	Intensity
3550 - 3200	O-H stretch (hydrogen-bonded)	Strong, Broad
3100 - 3000	Aromatic C-H stretch	Medium
1600 - 1450	Aromatic C=C stretch	Medium to Strong
~ 1250	C-O stretch (phenol)	Strong
~ 1220	C-F stretch	Strong
~ 680	C-Br stretch	Medium to Weak

Interpretation of Key IR Bands:

- O-H Stretch: A broad and strong absorption in the region of $3550\text{-}3200\text{ cm}^{-1}$ is a hallmark of the hydroxyl group involved in intermolecular hydrogen bonding.[\[14\]](#)[\[15\]](#)
- Aromatic C-H Stretch: Absorptions just above 3000 cm^{-1} are characteristic of C-H bonds where the carbon is sp^2 hybridized.
- Aromatic C=C Stretch: A series of bands in the $1600\text{-}1450\text{ cm}^{-1}$ region are due to the stretching vibrations of the carbon-carbon double bonds within the benzene ring.
- C-O Stretch: The stretching vibration of the C-O bond in phenols typically appears as a strong band around 1250 cm^{-1} .

- C-F and C-Br Stretches: The carbon-halogen stretching vibrations are expected at lower wavenumbers, with the C-F stretch being at a higher frequency than the C-Br stretch due to the greater bond strength and lower mass of fluorine.

Experimental Protocols

To obtain high-quality spectroscopic data for **3-bromo-4-fluorophenol**, the following experimental procedures are recommended.

NMR Spectroscopy

Sample Preparation:

- Accurately weigh approximately 10-20 mg of **3-bromo-4-fluorophenol**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry vial.
- Transfer the solution to a standard 5 mm NMR tube.

Instrumental Parameters (for a 500 MHz spectrometer):

- ^1H NMR:
 - Acquisition time: ~3-4 seconds
 - Relaxation delay: 1-2 seconds
 - Number of scans: 8-16
- ^{13}C NMR:
 - Acquisition time: ~1-2 seconds
 - Relaxation delay: 2-5 seconds
 - Number of scans: 1024 or more, depending on sample concentration
 - Proton decoupling should be applied to simplify the spectrum.

A detailed guide on acquiring NMR spectra can be found in various standard laboratory manuals and publications.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the clean, empty ATR accessory.
- Place a small amount of solid **3-bromo-4-fluorophenol** or a drop of a concentrated solution onto the ATR crystal.
- Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

Instrumental Parameters:

- Spectral range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of scans: 16-32

For alternative sampling methods such as KBr pellets or Nujol mulls, standard laboratory procedures should be followed.[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

Workflow for Spectroscopic Analysis

Caption: A streamlined workflow for the spectroscopic analysis of **3-Bromo-4-fluorophenol**.

Conclusion

This technical guide provides a robust, predicted spectroscopic profile for **3-bromo-4-fluorophenol** based on established principles and comparative data. The detailed analysis of the expected ^1H NMR, ^{13}C NMR, and IR spectra, along with the underlying rationale, serves as

a valuable resource for researchers in the fields of synthetic chemistry and drug development. The provided experimental protocols offer a standardized approach to obtaining high-quality empirical data for this important chemical intermediate.

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